1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea
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Description
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties
The compound's derivatives demonstrate significant antioxidant activities. A study involving the preparation and characterization of a related compound in dioxin-ethanol medium revealed high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL, comparable to vitamin C as a standard antioxidant (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Synthesis and Biological Activity
Novel derivatives of this compound have been synthesized, with significant findings in terms of their biological activities. For instance, a series of novel derivatives synthesized showed promising antimicrobial activity against selected bacterial strains and moderate to good activity against fungal pathogens. Some compounds also exhibited significant cytotoxicity in preliminary studies (Shankar et al., 2017).
Application in Heterocyclic Chemistry
This compound's derivatives are valuable in the synthesis of heterocyclic compounds. Cyclocondensation reactions leading to various heterocyclic structures have been studied, highlighting the compound's utility in creating diverse chemical structures (Sokolov et al., 2013).
Applications in Pharmacology
In pharmacological research, derivatives of this compound have been investigated for their potential in treating disorders with a compulsive component. For instance, a selective antagonist derived from this compound was evaluated in a binge eating model in female rats, indicating its potential as a novel pharmacological treatment for eating disorders (Piccoli et al., 2012).
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-10-9-26-17(18-10)20-16(23)19-11-6-15(22)21(8-11)12-2-3-13-14(7-12)25-5-4-24-13/h2-3,7,9,11H,4-6,8H2,1H3,(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXVVHYVQFPULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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